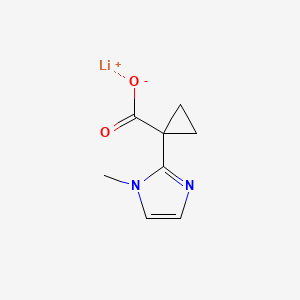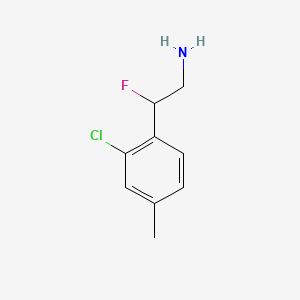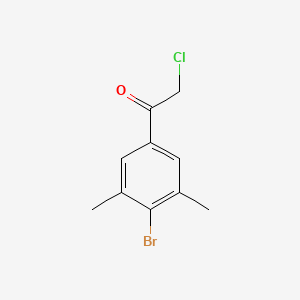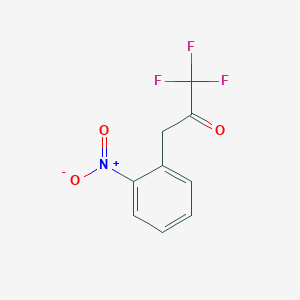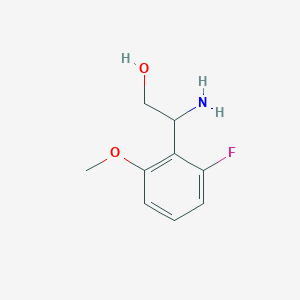
2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12FNO2 and a molecular weight of 185.1954832 . This compound is also known by its systematic name, benzeneethanol, β-amino-2-fluoro-6-methoxy-.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol typically involves the reaction of 2-fluoro-6-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to improve yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of enzymes like phospholipase A2, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride: A similar compound with a different fluorine and methoxy substitution pattern.
(S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride: Another isomer with different substitution positions.
Uniqueness
2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups, along with the fluorine and methoxy substituents, provides a versatile framework for various chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-amino-2-(2-fluoro-6-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3 |
InChI Key |
FMKRZAPKYZMIJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



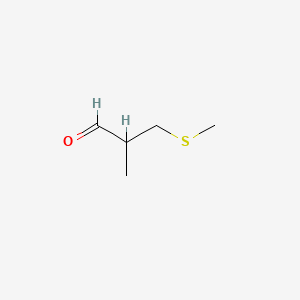
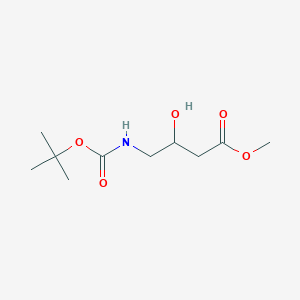

aminehydrochloride](/img/structure/B13610108.png)




